Cyclophosphamide Impurity A Cyclophosphamide Impurity A N,N-Bis(2-chloroethyl)-N',N’’-bis(3-hydroxypropyl)phosphoric Triamide is an impurity of Cyclophosphamide.
Brand Name: Vulcanchem
CAS No.: 1391053-11-4
VCID: VC0193317
InChI: InChI=1S/C10H24Cl2N3O3P/c11-3-7-15(8-4-12)19(18,13-5-1-9-16)14-6-2-10-17/h16-17H,1-10H2,(H2,13,14,18)
SMILES: C(CNP(=O)(NCCCO)N(CCCl)CCCl)CO
Molecular Formula: C10H24Cl2N3O3P
Molecular Weight: 336.2

Cyclophosphamide Impurity A

CAS No.: 1391053-11-4

Cat. No.: VC0193317

Molecular Formula: C10H24Cl2N3O3P

Molecular Weight: 336.2

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cyclophosphamide Impurity A - 1391053-11-4

Specification

CAS No. 1391053-11-4
Molecular Formula C10H24Cl2N3O3P
Molecular Weight 336.2
IUPAC Name 3-[[bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphoryl]amino]propan-1-ol
Standard InChI InChI=1S/C10H24Cl2N3O3P/c11-3-7-15(8-4-12)19(18,13-5-1-9-16)14-6-2-10-17/h16-17H,1-10H2,(H2,13,14,18)
SMILES C(CNP(=O)(NCCCO)N(CCCl)CCCl)CO

Introduction

Analytical Methods for Detection and Quantification

Ion Chromatography Methodology

Recent advances in analytical methodology have established non-suppressed ion chromatography as an effective approach for detecting and quantifying Cyclophosphamide Impurity A. This method represents a significant improvement over traditional TLC methods by providing quantitative results rather than relying on subjective visual comparisons of spot intensity .

The ion chromatography method employs a low-capacity cation exchange column with a low-strength acidic mobile phase to achieve optimal resolution between all impurities. Detection is accomplished using conductivity and UV detectors connected in series, allowing for the simultaneous analysis of multiple impurities, including Impurity A, B, D, and Propanolamine .

Method Validation Parameters

The ion chromatography method for Cyclophosphamide Impurity A has undergone comprehensive validation according to standard pharmaceutical guidelines. Key validation parameters include:

Limit of Quantification (LOQ)

The LOQ for Cyclophosphamide Impurity A has been established at 10 mg/L, with a signal-to-noise ratio of approximately 15. This indicates the method's capability to reliably quantify the impurity at low concentrations. The precision at the LOQ level was demonstrated by a relative standard deviation (RSD) of 2.2% for six consecutive injections, well below the typically acceptable limit of 5% .

Linearity

The linearity of the method for Cyclophosphamide Impurity A was evaluated in the concentration range of 10.0 mg/L to 50.0 mg/L. The correlation coefficient was determined to be 0.9995, indicating excellent linearity within this range. The slope of the calibration curve was 7.62, with an offset of 0.00, demonstrating the method's proportional response across the concentration range .

Accuracy

Recovery studies for Cyclophosphamide Impurity A demonstrated excellent accuracy across different concentration levels. The recovery values were consistently between 90% and 110%, meeting standard acceptance criteria for pharmaceutical analysis .

Analytical Performance and Research Findings

Method Performance Characteristics

The validated ion chromatography method for Cyclophosphamide Impurity A demonstrates robust performance characteristics, as summarized in Table 1:

Table 1: Performance Characteristics of Ion Chromatography Method for Cyclophosphamide Impurity A

ParameterValue
Limit of Quantification (LOQ)10.0 mg/L
Limit of Detection (LOD)3.0 mg/L
Signal-to-Noise Ratio at LOQ15
RSD at LOQ (n=6)2.2%
Linearity Range10.0 - 50.0 mg/L
Correlation Coefficient0.9995
Slope7.62
Offset0.00

This performance profile indicates that the method is suitable for routine quality control testing of Cyclophosphamide Impurity A in pharmaceutical formulations .

Recovery Results

Recovery studies were conducted by spiking Cyclophosphamide Impurity A into drug substance samples at various concentration levels. The results, presented in Table 2, demonstrate the method's accuracy across the tested range:

Table 2: Recovery Results for Cyclophosphamide Impurity A at Different Concentration Levels

Concentration LevelSpiked Concentration (mg/L)Recovery (%)
LOQ Level1097.55
100% Level3098.20
150% Level4598.90

These recovery values, consistently near 100%, indicate minimal matrix interference and confirm the method's suitability for accurate quantification of Cyclophosphamide Impurity A .

Application to Various Cyclophosphamide Formulations

The validated ion chromatography method has been successfully applied to the analysis of Cyclophosphamide Impurity A in various formulations, including:

  • Cyclophosphamide API (drug substance)

  • Cyclophosphamide sterile powder for injection

  • Cyclophosphamide capsules

This versatility makes the method valuable for comprehensive quality control across different product types throughout their lifecycle .

Significance in Pharmaceutical Quality Control

Cyclophosphamide Impurity A, along with other related impurities (B, D, and Propanolamine), is classified as carcinogenic and thus requires careful monitoring during the manufacturing and quality control processes of cyclophosphamide products . The development of sensitive and accurate analytical methods for its detection and quantification is crucial for ensuring the safety and efficacy of cyclophosphamide formulations.

The ion chromatography method offers advantages over traditional approaches by providing:

  • More quantitative results compared to visual TLC methods

  • The ability to simultaneously analyze multiple impurities in a single run

  • Excellent precision, accuracy, and linearity across relevant concentration ranges

  • Application across different cyclophosphamide formulations

Comparative Analytical Performance

When compared to traditional TLC methods recommended in the USP monograph, the ion chromatography method demonstrates superior performance for the analysis of Cyclophosphamide Impurity A. The TLC approach relies on visual comparison of spot intensity, which can be less quantitative in practice and subject to operator interpretation .

The ion chromatography method is advantageous in determining degradant impurities A, B, and D along with Propanolamine simultaneously, which otherwise requires two different methods as per the USP monograph of Cyclophosphamide API .

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